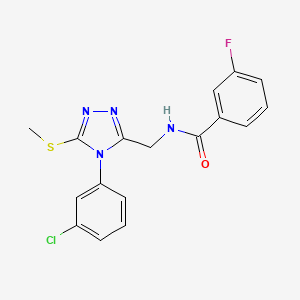
2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone, also known as NPPB, is a chemical compound that has been widely used in scientific research applications. This compound is a potent inhibitor of chloride channels and has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of 2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone involves the inhibition of chloride channels by binding to the channel pore. This binding results in the blockage of chloride ion flow through the channel, leading to the inhibition of chloride channel activity. The binding of 2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone to chloride channels is reversible, and the compound has been shown to have a high affinity for chloride channels.
Biochemical and Physiological Effects:
2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone has been shown to have various biochemical and physiological effects due to its inhibitory effect on chloride channels. These effects include the inhibition of cell volume regulation, the modulation of smooth muscle contraction, and the regulation of synaptic transmission. 2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone has also been shown to have anti-inflammatory effects and has been used in the treatment of various inflammatory diseases.
実験室実験の利点と制限
The advantages of using 2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone in lab experiments include its potent inhibitory effect on chloride channels, its high affinity for chloride channels, and its reversible binding to chloride channels. However, the limitations of using 2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the use of 2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone in scientific research. These include the development of more efficient synthesis methods for 2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone, the identification of new chloride channel targets for 2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone, and the exploration of the potential therapeutic applications of 2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone in various diseases. Additionally, the development of 2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone analogs with improved solubility and toxicity profiles may also be a promising future direction.
合成法
The synthesis of 2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone involves the reaction of 4-(phenylsulfonyl)piperidine with naphthalen-1-ylacetyl chloride in the presence of a base. The reaction yields 2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone as a white solid with a purity of over 98%. This method has been widely used in the synthesis of 2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone and has been shown to be efficient and reliable.
科学的研究の応用
2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone has been widely used in scientific research applications due to its potent inhibitory effect on chloride channels. Chloride channels play a critical role in various physiological processes, including cell volume regulation, acid-base balance, and synaptic transmission. 2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone has been shown to inhibit chloride channels in various cell types, including epithelial cells, smooth muscle cells, and neurons. This inhibition has been used to study the role of chloride channels in various physiological processes and diseases.
特性
IUPAC Name |
1-[4-(benzenesulfonyl)piperidin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c25-23(17-19-9-6-8-18-7-4-5-12-22(18)19)24-15-13-21(14-16-24)28(26,27)20-10-2-1-3-11-20/h1-12,21H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHNYRPEVNRBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

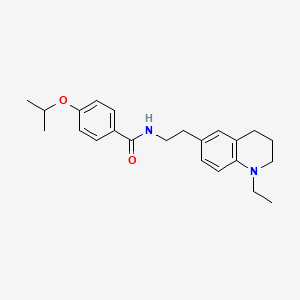
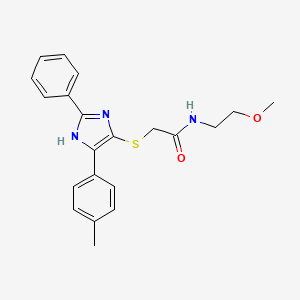
![5-[(3,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2715146.png)
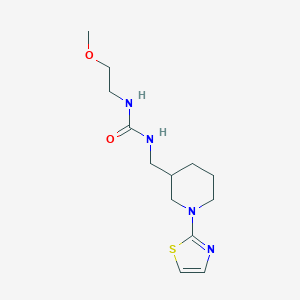
![7,7-Difluoro-5-azaspiro[2.4]heptan-6-one](/img/structure/B2715152.png)
![1-(2-Phenoxyethyl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2715153.png)
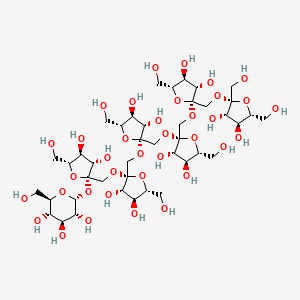
![2-(4-chlorophenyl)-4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2715158.png)
![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide](/img/structure/B2715159.png)

![2-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzenesulfonamide](/img/structure/B2715162.png)

